Deschloro Atovaquone Deschloro Atovaquone Deschloro Atovaquone is a Naphthoquinone antimalarials and a Atovaquone derivative.
Brand Name: Vulcanchem
CAS No.: 92458-44-1
VCID: VC21343688
InChI: InChI=1S/C22H20O3/c23-20-17-8-4-5-9-18(17)21(24)22(25)19(20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16,23H,10-13H2
SMILES: C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Molecular Formula: C22H20O3
Molecular Weight: 332.4 g/mol

Deschloro Atovaquone

CAS No.: 92458-44-1

Cat. No.: VC21343688

Molecular Formula: C22H20O3

Molecular Weight: 332.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Deschloro Atovaquone - 92458-44-1

CAS No. 92458-44-1
Molecular Formula C22H20O3
Molecular Weight 332.4 g/mol
IUPAC Name 4-hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione
Standard InChI InChI=1S/C22H20O3/c23-20-17-8-4-5-9-18(17)21(24)22(25)19(20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16,23H,10-13H2
Standard InChI Key BTUOKIGIZFBGRF-UHFFFAOYSA-N
SMILES C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Canonical SMILES C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Appearance Yellow Solid
Melting Point 211-213°C

Chemical Properties and Structural Characteristics

Deschloro Atovaquone (CAS: 92458-44-1) is a hydroxynaphthoquinone derivative with molecular formula C₂₂H₂₀O₃ and molecular weight 332.39 g/mol . As the name suggests, it is structurally identical to Atovaquone except for the absence of the chlorine atom on the phenyl ring of the cyclohexyl-phenyl moiety. Atovaquone itself is a hydroxy-1,4-naphthoquinone and an analogue of ubiquinone with the molecular formula C₂₂H₁₉ClO₃ and molecular weight 366.84 g/mol .

Comparative Chemical Properties

The following table presents the key chemical properties of Deschloro Atovaquone compared to Atovaquone:

PropertyDeschloro AtovaquoneAtovaquone
CAS Number92458-44-1Various (See catalog entries)
Molecular FormulaC₂₂H₂₀O₃C₂₂H₁₉ClO₃
Molecular Weight332.39 g/mol366.84 g/mol
StructureHydroxynaphthoquinone with non-chlorinated phenyl ringHydroxynaphthoquinone with chlorinated phenyl ring
IUPAC Name2-[trans-4-phenylcyclohexyl]-3-hydroxy-1,4-naphthoquinone2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone

The structural difference between these compounds lies in the substitution pattern on the phenyl ring, with Deschloro Atovaquone lacking the chlorine atom that is present at the para position in Atovaquone .

Synthesis Methodologies

The synthesis of Deschloro Atovaquone follows a multi-step reaction process, similar to but distinct from the synthesis of Atovaquone. According to the available literature, the synthesis involves two primary steps .

Synthetic Pathway

The synthesis methodology reported in the literature includes:

Step 1: Treatment with aqueous-ethanolic NaOH followed by warming the reaction solution (acidified with aqueous HCl) with FeCl₃ in aqueous HCl .

Step 2: Reaction in acetic acid and diethyl ether at 90°C .

This synthetic route draws from earlier work published by Fieser et al. in the Journal of the American Chemical Society in 1948 . The synthesis utilizes 1,4-naphthoquinone (CAS: 130-15-4) as one of the starting materials, which is commercially available from numerous suppliers at approximately $16.00/1g .

Relationship to Atovaquone

Understanding the relationship between Deschloro Atovaquone and Atovaquone provides important context for potential applications and research directions.

Structural Comparison

Atovaquone is a substituted hydroxynaphthoquinone that acts as a potent antimalarial drug by inhibiting the parasite's mitochondrial cytochrome bc1 complex . The compound contains a napththoquinone group connected to a cyclohexyl–chlorophenyl tail . In contrast, Deschloro Atovaquone maintains the same basic structure but lacks the chlorine atom on the phenyl ring.

Mechanistic Implications

Atovaquone's mechanism of action involves:

  • Inhibition of the cytochrome bc1 complex, a central component of the respiratory chain essential for cellular energy conversion .

  • Collapse of the mitochondrial membrane potential, thereby blocking energy supply to parasites .

  • Potential inhibition of pyrimidine biosynthesis by affecting the regeneration of ubiquinone, which serves as a substrate for dihydroorotate dehydrogenase .

The structural similarity between Deschloro Atovaquone and Atovaquone suggests that the former may exhibit related biological activities, potentially with modified pharmacokinetic or pharmacodynamic properties due to the absence of the chlorine atom.

Structure-Activity Relationship Considerations

The absence of the chlorine atom in Deschloro Atovaquone compared to Atovaquone may influence several aspects of its biological activity and pharmaceutical properties.

Binding Interactions

In Atovaquone, the chlorophenyl tail establishes specific interactions with less-conserved residues in the cytochrome bc1 complex . The absence of the chlorine atom in Deschloro Atovaquone would alter these interactions, potentially affecting:

  • Binding affinity to molecular targets

  • Selectivity for specific proteins

  • Resistance profiles against mutated targets

Physicochemical Properties

The removal of a chlorine atom can significantly impact a compound's:

  • Lipophilicity and membrane permeability

  • Metabolic stability and clearance rate

  • Distribution in tissues and cellular compartments

  • Potential for drug-drug interactions

These altered properties might translate to different pharmacokinetic profiles between Atovaquone and Deschloro Atovaquone, which could be advantageous in certain therapeutic contexts.

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